2,5-Dimethylquinoline

Overview

Description

2,5-Dimethylquinoline is a chemical compound used for industrial and scientific research . It is also known by other names such as Quinoline,2,5-dimethyl; 5-Methyl-chinaldin; 2,5-dimethyl-quinoline .

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A specific synthesis route for 2,5-Dimethylquinoline involves the reaction of Ethanol and m-Toluidine .

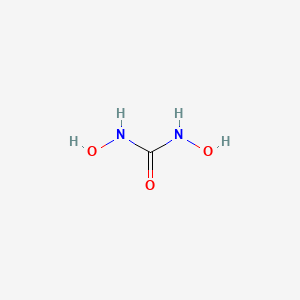

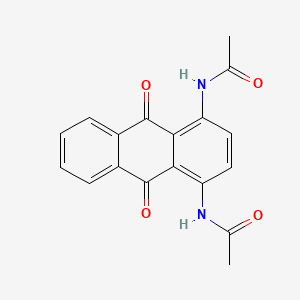

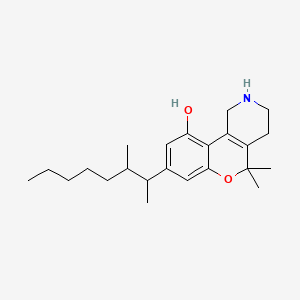

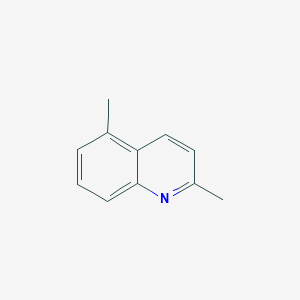

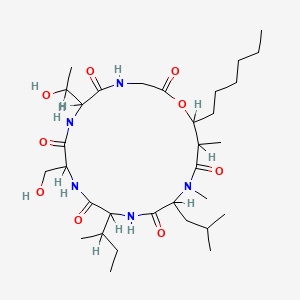

Molecular Structure Analysis

The molecular formula of 2,5-Dimethylquinoline is C11H11N . The InChI Code is 1S/C11H11N/c1-8-4-3-5-11-10 (8)7-6-9 (2)12-11/h3-7H,1-2H3 .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . A specific example of a reaction involving quinoline is the Doebner Miller reaction, which is a green route for the synthesis of 2-methylquinolines .

Physical And Chemical Properties Analysis

2,5-Dimethylquinoline is a solid or viscous liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Anticancer Agent Development

Researchers have identified isoquinoline derivatives, related to 2,5-Dimethylquinoline, as potential anticancer agents. One study demonstrated that these compounds, when incorporated into transferrin-conjugated liposomes, show superior antitumor activity compared to non-targeted controls and the free drug, indicating promising avenues for targeted cancer therapy (Yang et al., 2015).

Alzheimer's Disease Research

A novel 8-OH quinoline derivative, related to 2,5-Dimethylquinoline, has been developed to target amyloid β in Alzheimer's disease. In clinical studies, this compound has shown the potential to lower cerebrospinal fluid amyloid β and improve cognition in Alzheimer's patients (Villemagne et al., 2017).

Antiviral Research

Research on imide derivatives of quinoline compounds, including those similar to 2,5-Dimethylquinoline, has shown inhibitory activity against DNA viruses like herpes simplex and adenovirus, providing insights into potential antiviral therapies (GARCIA GANCEDO et al., 2005).

Neurodegenerative Disease Treatment

Studies on 8-Hydroxyquinolines (related to 2,5-Dimethylquinoline) have indicated their potential in treating Alzheimer's disease. These compounds can act as metal chaperones, disaggregating metal-enriched amyloid plaques and potentially reversing neurodegenerative phenotypes (Kenche et al., 2013).

Antimalarial Drug Synthesis

Quinoline derivatives, similar to 2,5-Dimethylquinoline, have been synthesized as potential antimalarial drugs. These compounds have shown promise in experimental studies, highlighting their potential in malaria treatment (Parushev et al., 1991).

Cancer Therapeutics

Research on quinoline-based compounds has explored their use in developing anticancer agents. Novel α-aminophosphonate derivatives containing a quinoline structure, similar to 2,5-Dimethylquinoline, have been synthesized and evaluated for their antitumor activities against various cancer cell lines (Fang et al., 2016).

Gastric Cancer Research

Studies on diisoquinoline derivatives have shown significant anticancer activity in human gastric cancer cells, demonstrating potential as effective treatments for this disease (Pawlowska et al., 2018).

Mechanism of Action

Safety and Hazards

When handling 2,5-Dimethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion or contact, immediate medical attention is recommended .

properties

IUPAC Name |

2,5-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-3-5-11-10(8)7-6-9(2)12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMYTNVPZHJGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275088 | |

| Record name | 2,5-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethylquinoline | |

CAS RN |

26190-82-9 | |

| Record name | 2,5-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

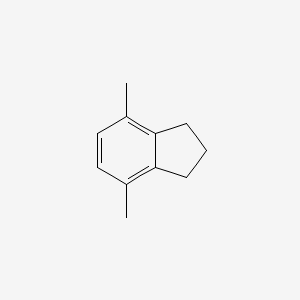

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,c]acridine](/img/structure/B1604859.png)